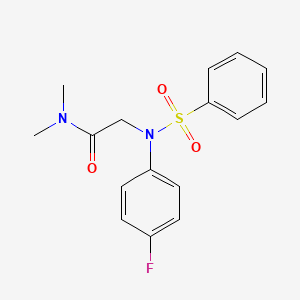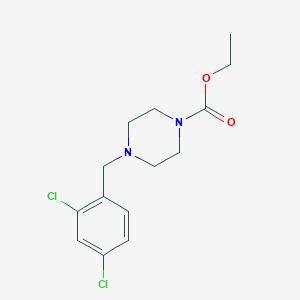
ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate, also known as EDP-239, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-239 belongs to the class of piperazinecarboxylate compounds, which are known for their various biological activities.
作用機序
The mechanism of action of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to enhance the activity of the cholinergic system, which is important for cognitive function. It also modulates the activity of the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of acetylcholine in the brain, which is important for cognitive function. It also increases levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate is that it has a relatively low toxicity profile, making it a safe compound to use in lab experiments. Additionally, it has good solubility in water, which makes it easy to administer to animals. However, one limitation of this compound is that it is not very stable in solution, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate. One area of interest is in the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects, ability to improve cognitive function, and anti-inflammatory properties make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of this compound, it is clear that this compound has significant potential for future research.
合成法
The synthesis of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form this compound. The yield of the final product is typically around 70-80%, and the purity can be enhanced through recrystallization.
科学的研究の応用
Ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNMJQKRRNVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)
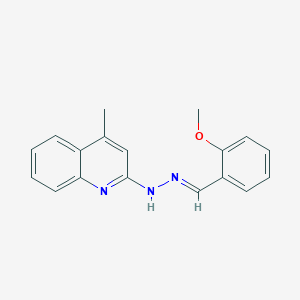
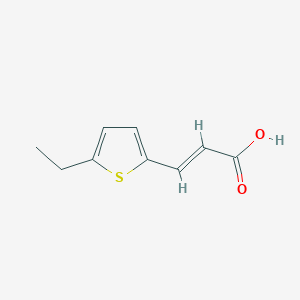
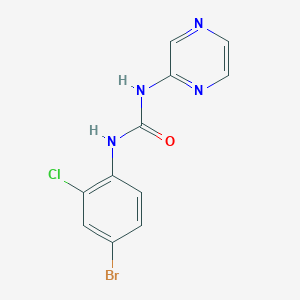
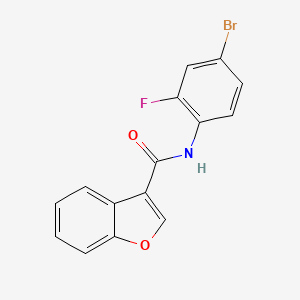
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
